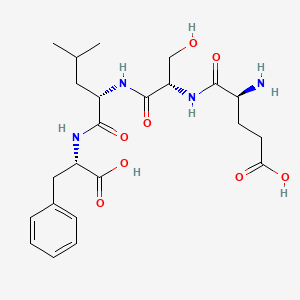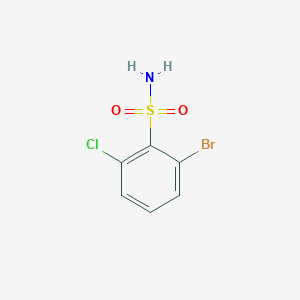
2-Brom-6-chlorbenzolsulfonamid
Übersicht
Beschreibung
2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2-Brom-6-chlorbenzolsulfonamid” ist eine chemische Verbindung mit der CAS-Nummer: 1261551-83-0. Sie hat ein Molekulargewicht von 270,53 und wird typischerweise bei Raumtemperatur gelagert. Die Verbindung liegt in der Regel in Form eines Pulvers vor .
Biologisches Potenzial von Indolderivaten
Obwohl es nicht direkt mit “this compound” zusammenhängt, ist es erwähnenswert, dass verschiedene bioaktive aromatische Verbindungen, die den Indol-Kern enthalten, klinische und biologische Anwendungen gezeigt haben. Das Indol-Gerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, was wertvolle Erkenntnisse für die Behandlung lieferte und mit hoher Affinität an mehrere Rezeptoren bindet, was zur Entwicklung neuer nützlicher Derivate beitrug .
Antibakterielle Aktivität
Einige oktaedrische Übergangsmetallkomplexe haben eine antibakterielle Aktivität gezeigt . Obwohl “this compound” nicht direkt erwähnt wird, könnte es möglicherweise zur Synthese solcher Komplexe verwendet werden.
Antikrebs-Potenzial
Ähnlich wie die antibakterielle Aktivität haben einige oktaedrische Übergangsmetallkomplexe ein mögliches Antikrebs-Potenzial gezeigt . Auch hier wird “this compound” nicht direkt erwähnt, aber es könnte möglicherweise zur Synthese solcher Komplexe verwendet werden.
DNA-Bindungsstudien
Oktaedrische Übergangsmetallkomplexe wurden auch in DNA-Bindungsstudien verwendet . “this compound” könnte möglicherweise zur Synthese dieser Komplexe verwendet werden.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-6-chlorobenzenesulfonamide is the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids like DNA or RNA .
Mode of Action
2-Bromo-6-chlorobenzenesulfonamide acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, thus preventing the substrate from binding to the enzyme’s active site. This inhibition disrupts the synthesis of folate, leading to a decrease in the production of nucleic acids .
Biochemical Pathways
The inhibition of DHPS by 2-Bromo-6-chlorobenzenesulfonamide affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. When folate synthesis is disrupted, the production of nucleic acids is reduced, which in turn affects the replication and survival of cells .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body . The metabolism and excretion of 2-Bromo-6-chlorobenzenesulfonamide would likely involve hepatic metabolism and renal excretion .
Result of Action
The result of the action of 2-Bromo-6-chlorobenzenesulfonamide is the inhibition of bacterial DNA synthesis . By inhibiting the enzyme DHPS and disrupting folate synthesis, the compound prevents the production of nucleic acids. This leads to the inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 2-Bromo-6-chlorobenzenesulfonamide .
Biochemische Analyse
Biochemical Properties
2-Bromo-6-chlorobenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, leading to altered enzyme activity and cellular redox balance . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can form covalent bonds with nucleophilic amino acid residues in proteins, further influencing their function and stability .
Cellular Effects
The effects of 2-Bromo-6-chlorobenzenesulfonamide on cellular processes are diverse and depend on the cell type and concentration used. This oxidative stress can lead to the activation of various cell signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis . Furthermore, 2-Bromo-6-chlorobenzenesulfonamide can affect gene expression by modulating transcription factors and epigenetic markers, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Bromo-6-chlorobenzenesulfonamide exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved. Additionally, 2-Bromo-6-chlorobenzenesulfonamide can induce conformational changes in proteins, affecting their stability and function . These interactions can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-chlorobenzenesulfonamide can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of 2-Bromo-6-chlorobenzenesulfonamide, resulting in reduced efficacy and altered cellular effects . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-chlorobenzenesulfonamide in animal models vary with dosage. At low doses, this compound has been shown to induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, 2-Bromo-6-chlorobenzenesulfonamide can lead to severe oxidative damage, inflammation, and cell death . Studies have also identified threshold effects, where specific dosages result in distinct cellular responses, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
2-Bromo-6-chlorobenzenesulfonamide is involved in several metabolic pathways, primarily related to oxidative stress and detoxification . This compound can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing their activity and the overall metabolic flux . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can affect the levels of key metabolites, including glutathione and NADPH, which play critical roles in maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-chlorobenzenesulfonamide is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within cells and tissues . The distribution of 2-Bromo-6-chlorobenzenesulfonamide can also be influenced by its binding affinity to cellular components, leading to its accumulation in specific compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-6-chlorobenzenesulfonamide is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in oxidative stress responses . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its cellular effects .
Eigenschaften
IUPAC Name |
2-bromo-6-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFRDWPKLMMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
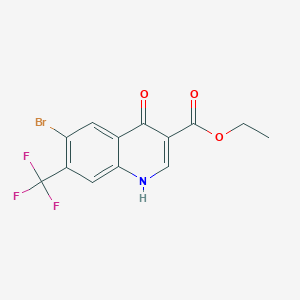
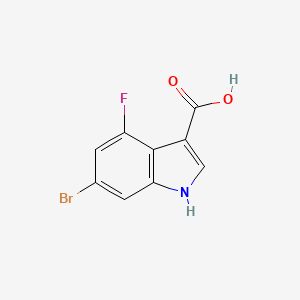
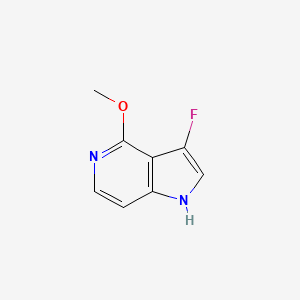
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
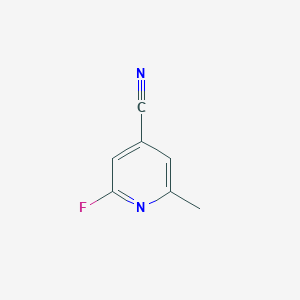
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
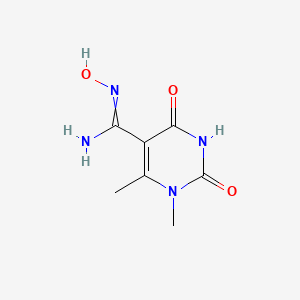
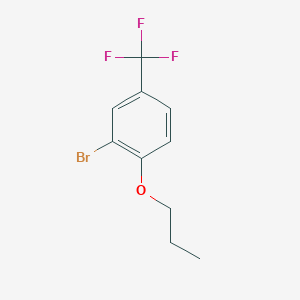
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
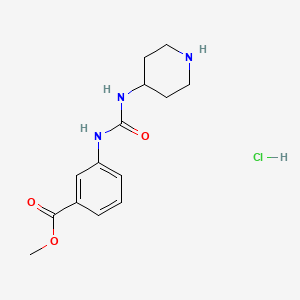
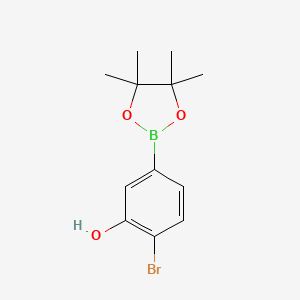
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
